molecular formula C10H16O2 B14324166 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol CAS No. 112163-47-0

2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol

Cat. No.: B14324166
CAS No.: 112163-47-0
M. Wt: 168.23 g/mol
InChI Key: VQMCTCIGEWEFRA-UHFFFAOYSA-N
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Description

2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl, prop-1-en-2-yl, and diol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the methyl, prop-1-en-2-yl, and diol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and automated control systems ensures consistent product quality and efficient resource utilization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methyl and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups may yield ketones, while reduction may produce different alcohols.

Scientific Research Applications

2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes, while its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Carvone: A related compound with a similar cyclohexene structure but different functional groups.

    Menthol: Another cyclohexene derivative with distinct chemical properties and applications.

Uniqueness

2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its diol groups, in particular, provide opportunities for further chemical modifications and diverse uses in research and industry.

Properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohex-2-ene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,8-12H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMCTCIGEWEFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1O)C(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70764021
Record name 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70764021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112163-47-0
Record name 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70764021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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